2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

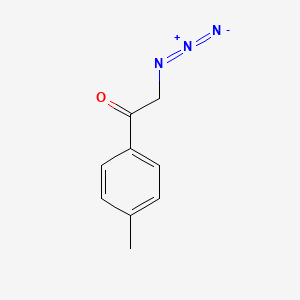

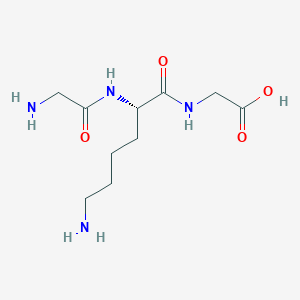

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide , also known by its chemical formula C₁₄H₁₃NO₂ , is a compound that belongs to the class of alpha amino acid amides . It contains a 1,3-benzoxazole ring system and a substituted phenyl group. The presence of the 4-methoxyphenylamino moiety contributes to its unique properties and potential biological activities .

Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, was synthesized via a Schiff bases reduction route .

- Method : The synthesis involved the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) was used as a powerful reducing agent due to its selectivity .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Field : Medicinal Chemistry

- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole showed significant antioxidant potential in terms of scavenging free radicals .

- Method : The antioxidant activity was evaluated by assessing the compound’s ability to scavenge free radicals .

- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

Synthesis of Schiff Bases

Antioxidant Activity

- Field : Crystallography

- Application : The compound 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which has a similar structure to the requested compound, was analyzed for its crystal structure .

- Method : The crystal structure was determined using X-ray diffraction .

- Results : The asymmetric unit of the title crystal structure was reported . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

- Field : Organic Chemistry

- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Method : The synthesis involved the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Crystal Structure Analysis

Synthesis of Dithiocarbamates and Dyes

- Field : Organic Chemistry

- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, is synthesized via a Schiff bases reduction route . This compound is an important starting material for the preparation of secondary amines .

- Method : The preparation of secondary amines involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups due to its selectivity .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Field : Medicinal Chemistry

- Application : Compounds with similar structures to the requested compound have been reported to have antidepressant activity .

- Method : The antidepressant activity of these compounds is typically evaluated using animal models .

- Results : More recently, other activities have been described for these compounds such as antidepressant .

Preparation of Secondary Amines

Antidepressant Activity

Propriétés

IUPAC Name |

2-(4-methoxyanilino)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVODOWKJKUEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443065 |

Source

|

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide | |

CAS RN |

71369-81-8 |

Source

|

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)